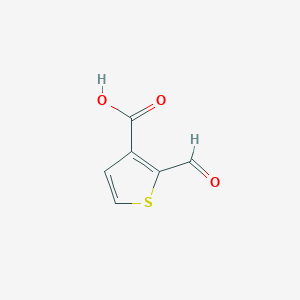

2-Formylthiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-formylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-3-5-4(6(8)9)1-2-10-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHLGRWNUWACRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355880 | |

| Record name | 2-formylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19991-69-6 | |

| Record name | 2-formylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-formylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Formylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-formylthiophene-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is a multi-step process commencing with the formylation of 3-methylthiophene, followed by a protection-oxidation-deprotection sequence to yield the target molecule. This document furnishes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in a four-step sequence starting from the readily available 3-methylthiophene. The core challenge lies in the selective introduction of the formyl and carboxylic acid functionalities at the C2 and C3 positions, respectively, and managing the differing reactivity of the methyl and aldehyde groups towards oxidation.

The chosen synthetic route is as follows:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the 2-position of 3-methylthiophene to produce 3-methylthiophene-2-carboxaldehyde.

-

Acetal Protection: Protection of the aldehyde functionality in 3-methylthiophene-2-carboxaldehyde as a 1,3-dioxolane to prevent its oxidation in the subsequent step.

-

Permanganate Oxidation: Selective oxidation of the methyl group at the 3-position to a carboxylic acid using potassium permanganate.

-

Acidic Deprotection: Removal of the acetal protecting group to unveil the aldehyde and yield the final product, this compound.

This strategy ensures the selective transformation of the methyl group while preserving the aldehyde, which would otherwise be readily oxidized.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All quantitative data is summarized in the subsequent tables for clarity and ease of comparison.

Step 1: Vilsmeier-Haack Formylation of 3-Methylthiophene

This reaction introduces the formyl group onto the thiophene ring. The methyl group at the 3-position directs the electrophilic substitution primarily to the 2-position. However, the formation of a minor isomer, 4-methylthiophene-2-carboxaldehyde, is also observed.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.

-

To this mixture, add 3-methylthiophene dropwise, ensuring the reaction temperature does not exceed 20 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate 3-methylthiophene-2-carboxaldehyde.

| Parameter | Value | Reference |

| Reactants | 3-Methylthiophene, DMF, POCl₃ | [1] |

| Molar Ratio (Thiophene:DMF:POCl₃) | 1 : 1.2 : 1.1 | [1] |

| Solvent | Dichloromethane (for work-up) | [1] |

| Temperature | 0-10 °C (reagent addition), 40-50 °C (reaction) | [1] |

| Reaction Time | 2-3 hours | [1] |

| Yield | ~41% (of mixed isomers) | [1] |

| Isomer Ratio (2-formyl:4-formyl) | 78:22 | [1] |

Table 1: Quantitative Data for the Vilsmeier-Haack Formylation of 3-Methylthiophene.

Step 2: Acetal Protection of 3-Methylthiophene-2-carboxaldehyde

To prevent the oxidation of the aldehyde group in the next step, it is protected as a cyclic acetal.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-methylthiophene-2-carboxaldehyde in a suitable solvent such as toluene.

-

Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reflux the mixture until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(3-methylthiophen-2-yl)-1,3-dioxolane.

| Parameter | Value | Reference |

| Reactants | 3-Methylthiophene-2-carboxaldehyde, Ethylene Glycol, p-TSA | General Acetal Protection Protocols |

| Molar Ratio (Aldehyde:Glycol:p-TSA) | 1 : 1.2 : 0.01 | General Acetal Protection Protocols |

| Solvent | Toluene | General Acetal Protection Protocols |

| Temperature | Reflux | General Acetal Protection Protocols |

| Reaction Time | 2-4 hours (until water evolution ceases) | General Acetal Protection Protocols |

| Yield | >95% (typically) | General Acetal Protection Protocols |

Table 2: Quantitative Data for the Acetal Protection of 3-Methylthiophene-2-carboxaldehyde.

Step 3: Oxidation of the Methyl Group

The methyl group of the protected thiophene derivative is oxidized to a carboxylic acid using potassium permanganate.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-(3-methylthiophen-2-yl)-1,3-dioxolane in a mixture of pyridine and water.

-

Heat the solution to 80-90 °C with stirring.

-

Slowly add potassium permanganate (KMnO₄) in portions, maintaining the temperature. The color of the solution will change from purple to brown as manganese dioxide precipitates.

-

After the addition is complete, continue heating for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the manganese dioxide. Wash the filter cake with hot water.

-

Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylic acid.

| Parameter | Value | Reference |

| Reactants | 2-(3-methylthiophen-2-yl)-1,3-dioxolane, KMnO₄ | Adapted from general oxidation protocols |

| Molar Ratio (Substrate:KMnO₄) | 1 : 2.5-3.0 | Adapted from general oxidation protocols |

| Solvent | Pyridine/Water mixture | Adapted from general oxidation protocols |

| Temperature | 80-90 °C | Adapted from general oxidation protocols |

| Reaction Time | 4-6 hours | Adapted from general oxidation protocols |

| Yield | 60-70% (estimated) | Adapted from general oxidation protocols |

Table 3: Quantitative Data for the Oxidation of the Methyl Group.

Step 4: Acidic Deprotection of the Acetal

The final step is the removal of the acetal protecting group to regenerate the aldehyde functionality.

Experimental Protocol:

-

Suspend 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylic acid in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Stir the mixture at room temperature for several hours, or gently heat to accelerate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate and concentrate to yield this compound.

| Parameter | Value | Reference |

| Reactants | 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylic acid, HCl (aq) | General Acetal Deprotection Protocols |

| Solvent | Acetone/Water | General Acetal Deprotection Protocols |

| Temperature | Room temperature or gentle heating | General Acetal Deprotection Protocols |

| Reaction Time | 2-6 hours | General Acetal Deprotection Protocols |

| Yield | >90% (typically) | General Acetal Deprotection Protocols |

Table 4: Quantitative Data for the Acidic Deprotection of the Acetal.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and the overall experimental workflow.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt, known as the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the electron-rich thiophene ring.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Overall Synthesis Workflow

This diagram outlines the complete synthetic pathway from the starting material to the final product, including all intermediate steps.

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The presented four-step synthesis provides a robust and logical pathway to obtain this compound from 3-methylthiophene. While the initial formylation step may produce a mixture of isomers requiring purification, the subsequent protection, oxidation, and deprotection steps are generally high-yielding and utilize standard organic chemistry techniques. This guide offers the necessary detailed protocols and quantitative data to enable researchers and professionals in drug development and materials science to successfully synthesize this important thiophene derivative. Careful control of reaction conditions, particularly during the oxidation step, is crucial for achieving optimal results.

References

An In-depth Technical Guide to the Chemical Properties of 2-Formylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Formylthiophene-3-carboxylic acid (CAS No. 19991-69-6).[1][2][3] This document collates available data on its physical and chemical characteristics, spectroscopic profile, and reactivity. While specific experimental data for this compound is limited in publicly available literature, this guide supplements known information with predicted properties based on the well-established chemistry of its constituent functional groups: the thiophene ring, a carboxylic acid, and an aldehyde. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.

Core Chemical and Physical Properties

This compound is a trifunctionalized heterocyclic compound. The presence of the electron-rich thiophene ring, a Brønsted-Lowry acidic carboxylic acid group, and a reactive formyl group imparts a unique combination of chemical properties to the molecule.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 19991-69-6 | [1][2][3] |

| Molecular Formula | C₆H₄O₃S | [1][2][3] |

| Molecular Weight | 156.16 g/mol | [1][2][3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents. | General chemical principles |

| pKa | Estimated to be in the range of 3-4, similar to other thiophenecarboxylic acids. | General chemical principles |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on the functional groups present.

The expected proton NMR chemical shifts are summarized in Table 2. The thiophene ring protons will appear as doublets, and the aldehyde and carboxylic acid protons will be singlets, typically downfield.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiophene-H (at C4) | 7.0 - 7.5 | Doublet | |

| Thiophene-H (at C5) | 7.8 - 8.2 | Doublet | |

| Aldehyde-H | 9.8 - 10.5 | Singlet | |

| Carboxylic Acid-H | 11.0 - 13.0 | Singlet (broad) | Position is concentration and solvent dependent. |

The predicted carbon NMR chemical shifts are presented in Table 3. The carbonyl carbons of the aldehyde and carboxylic acid will be the most downfield signals.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Thiophene-C2 | 140 - 145 |

| Thiophene-C3 | 145 - 150 |

| Thiophene-C4 | 125 - 130 |

| Thiophene-C5 | 135 - 140 |

| Aldehyde C=O | 185 - 195 |

| Carboxylic Acid C=O | 165 - 175 |

The key expected IR absorption bands are listed in Table 4. The spectrum will be characterized by a very broad O-H stretch from the carboxylic acid and two distinct C=O stretching vibrations.[4][5][6]

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500 - 3300 | Strong, very broad |

| C-H (Thiophene) | 3050 - 3150 | Medium |

| C=O (Aldehyde) | 1680 - 1710 | Strong |

| C=O (Carboxylic acid) | 1700 - 1740 | Strong |

| C=C (Thiophene) | 1400 - 1550 | Medium |

| C-O (Carboxylic acid) | 1200 - 1300 | Strong |

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns would likely involve the loss of water (M-18), the hydroxyl group (M-17), the formyl group (M-29), and the carboxyl group (M-45).[7]

Chemical Reactivity and Synthetic Utility

This compound possesses three reactive centers, making it a versatile building block in organic synthesis.

Reactivity of the Functional Groups

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. It can also be converted to an acid chloride to facilitate further reactions.

-

Aldehyde: The formyl group is susceptible to nucleophilic attack and can participate in reactions like Wittig olefination, aldol condensation, and reductive amination. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the formyl and carboxyl groups will deactivate the ring towards this type of reaction.

Potential Synthetic Applications

The trifunctional nature of this molecule makes it an attractive starting material for the synthesis of a variety of more complex molecules, including:

-

Fused Heterocyclic Systems: Intramolecular cyclization reactions can be designed to construct thieno-fused heterocycles, which are common scaffolds in pharmaceuticals.

-

Polymers and Materials: The molecule can be used as a monomer for the synthesis of functionalized polymers with interesting electronic or optical properties.

-

Ligands for Metal Complexes: The carboxylic acid and the sulfur atom of the thiophene ring can act as coordination sites for metal ions.

Experimental Protocols (General Methodologies)

General Synthesis Workflow

A plausible synthetic route could involve the formylation of a suitable thiophene-3-carboxylic acid derivative. The following diagram illustrates a generalized workflow.

Caption: A generalized synthetic pathway for this compound.

-

Protection of the Carboxylic Acid: The carboxylic acid group of a suitable starting material, such as methyl thiophene-3-carboxylate, is often protected to prevent interference with the subsequent formylation step. Esterification is a common protection strategy.

-

Formylation: The formyl group can be introduced at the 2-position of the thiophene ring using various methods. The Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) is a common method for formylating electron-rich aromatic rings.[8][9] Alternatively, ortho-lithiation directed by the ester group, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF), could be employed.

-

Deprotection: The protecting group on the carboxylic acid is then removed, typically by acid- or base-catalyzed hydrolysis, to yield the final product.

-

Purification: The final product would likely be purified by recrystallization or column chromatography.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the functional groups present, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is likely to be an irritant to the eyes, skin, and respiratory system.

Conclusion

This compound is a versatile chemical intermediate with significant potential in various fields of chemical research and development. This guide has summarized its known and predicted chemical properties, providing a foundation for its use in synthesis and other applications. Further experimental investigation is warranted to fully characterize this promising molecule.

References

- 1. 2-formyl-thiophene-3-carboxylic acid-Molbase [molbase.com]

- 2. This compound [acrospharmatech.com]

- 3. 3-Formylthiophene-2-carboxylic acid | C6H4O3S | CID 12280051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 9. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

An In-depth Technical Guide to 2-Formylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Formylthiophene-3-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this guide also outlines a plausible synthetic pathway and highlights the general biological significance of the thiophene scaffold in drug discovery.

Core Compound Identification

IUPAC Name: this compound[1][2][3][4]

Chemical Structure:

References

In-Depth Technical Guide: 2-Formylthiophene-3-carboxylic acid (CAS 19991-69-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Formylthiophene-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, presented in a format tailored for scientific and research applications.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 19991-69-6 | [1][2][3] |

| Molecular Formula | C6H4O3S | [2] |

| Molecular Weight | 156.16 g/mol | [1][4] |

| Physical Form | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, analysis of related thiophene-2-carboxylic acid derivatives provides insight into the expected spectral characteristics.[5] Mass spectrometry studies on substituted thiophene-2-carboxylic acids have been reported, indicating that fragmentation patterns can be used to differentiate isomers. Commercial suppliers may offer detailed analytical data, including NMR, HPLC, and LC-MS, upon request.[3]

Synthesis and Reactivity

3.1. Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, general synthetic routes for thiophene carboxylic acids and their formyl derivatives can be inferred from established organic chemistry principles.

One plausible synthetic approach involves the formylation of a suitable thiophene precursor. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an aromatic ring, including thiophenes.[6] Alternatively, oxidation of a corresponding alcohol or aldehyde at the 2-position of a thiophene-3-carboxylic acid derivative could yield the target molecule. The synthesis of the thiophene-3-carboxylic acid core can be achieved through various methods, including the Gewald reaction for substituted 2-aminothiophenes, which can then be further modified.[7]

A general workflow for a potential synthesis is outlined below:

Caption: A generalized synthetic pathway to this compound.

3.2. Reactivity

The reactivity of this compound is dictated by its three main functional components: the thiophene ring, the carboxylic acid group, and the aldehyde group.

-

Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic aromatic substitution. The positions of the existing formyl and carboxyl groups will direct incoming electrophiles.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to a primary alcohol. Its acidic nature also allows for salt formation.

-

Aldehyde Group: The aldehyde group is reactive towards nucleophiles and can participate in reactions like condensation, oxidation to a carboxylic acid, and reduction to an alcohol.

The interplay of these functional groups allows for a wide range of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules. Computational studies on the reactivity of thiophene carboxylic acids suggest that the electronic properties and conformation of the molecule influence its susceptibility to nucleophilic attack.[2]

Applications in Research and Development

This compound and its derivatives are primarily utilized in the field of medicinal chemistry as key intermediates for the synthesis of novel bioactive compounds.

4.1. Drug Discovery and Medicinal Chemistry

Thiophene-based compounds exhibit a broad spectrum of biological activities. Derivatives of thiophene-3-carboxamide have been investigated for their antibacterial and antifungal properties.[8] Furthermore, various thiophene derivatives have been synthesized and evaluated for their potential as:

-

Anticancer Agents: 2-Aminothiophene-3-carboxylic acid esters have shown selective cytostatic effects against certain cancer cell lines.[9]

-

Antimicrobial Agents: Thiourea derivatives of 2-thiophenecarboxylic acid have demonstrated antimicrobial activity.[5][10]

The general structure of these biologically active derivatives often involves the modification of the carboxylic acid and formyl groups to introduce diverse pharmacophores.

Caption: A workflow illustrating the use of the core scaffold in drug discovery.

4.2. Materials Science

While specific applications for this compound in materials science are not extensively reported, thiophene derivatives, in general, are crucial components in the development of organic electronic materials. The conjugated π-system of the thiophene ring imparts semiconductor properties, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The functional groups of the title compound offer handles for polymerization and modification to tune the electronic and physical properties of resulting materials.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of new pharmaceuticals and functional organic materials. Its versatile reactivity allows for the synthesis of a wide array of derivatives. While there are gaps in the publicly available data regarding its specific physicochemical properties and detailed synthetic protocols, the existing information on its reactivity and the biological activity of its derivatives underscores its importance for further research and development in medicinal chemistry and materials science. Researchers are encouraged to consult commercial suppliers for detailed analytical data and to explore established synthetic methodologies for thiophene functionalization to fully leverage the potential of this compound.

References

- 1. 3-Formylthiophene-2-carboxylic acid | C6H4O3S | CID 12280051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [acrospharmatech.com]

- 4. This compound | 19991-69-6 [sigmaaldrich.com]

- 5. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]

- 6. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. farmaciajournal.com [farmaciajournal.com]

Physical and chemical properties of 2-Formylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Formylthiophene-3-carboxylic acid (CAS No: 19991-69-6), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its structural characteristics, physicochemical properties, spectroscopic data, and potential applications as a versatile building block in the development of novel therapeutic agents.

Core Properties and Identifiers

This compound is a bifunctional thiophene derivative containing both an aldehyde and a carboxylic acid group. These functional groups are positioned at adjacent carbons (C2 and C3) on the thiophene ring, bestowing upon it a unique reactivity profile suitable for the synthesis of complex heterocyclic systems.

Table 1: Physicochemical and Structural Data

| Property | Value | Reference(s) |

| IUPAC Name | 2-formyl-3-thiophenecarboxylic acid | [1] |

| CAS Number | 19991-69-6 | [1] |

| Molecular Formula | C₆H₄O₃S | [1] |

| Molecular Weight | 156.16 g/mol | [1][2] |

| Canonical SMILES | C1=CSC(=C1C(=O)O)C=O | |

| InChI Key | IZHLGRWNUWACRX-UHFFFAOYSA-N | [1] |

| Appearance | Not explicitly stated in literature; likely a solid at room temperature. | |

| Melting Point | Data not readily available in cited literature. | |

| Boiling Point | Data not readily available in cited literature. | |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO, chloroform, and ethyl acetate due to its functional groups.[3] Insoluble in water.[3] | |

| pKa | Estimated to be in the range of 4-5, typical for a carboxylic acid.[4] | |

| Storage | Keep in a dark place under an inert atmosphere. Recommended storage temperature: 2-8°C.[1] |

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following characteristic spectroscopic features can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Frequency Range |

| ¹H NMR | Aldehyde proton (-CHO) | ~9.8-10.0 ppm (singlet) |

| Carboxylic acid proton (-COOH) | ~10.0-13.0 ppm (broad singlet)[5] | |

| Thiophene ring protons | ~7.0-8.0 ppm (doublets) | |

| ¹³C NMR | Carbonyl carbon (Carboxylic acid) | ~165-185 ppm[5] |

| Carbonyl carbon (Aldehyde) | ~180-200 ppm | |

| Thiophene ring carbons | ~120-150 ppm | |

| Infrared (IR) Spectroscopy | O-H stretch (Carboxylic acid) | 2500-3300 cm⁻¹ (very broad)[5][6] |

| C=O stretch (Aldehyde) | ~1680-1710 cm⁻¹[7] | |

| C=O stretch (Carboxylic acid) | ~1710-1760 cm⁻¹ (often broad)[5][6] | |

| C-O stretch (Carboxylic acid) | ~1210-1320 cm⁻¹[6] |

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its three key structural components: the aldehyde group, the carboxylic acid group, and the electron-rich thiophene ring. This trifecta of functionality makes it a valuable intermediate for constructing diverse molecular scaffolds.

The diagram below illustrates the principal reactive sites and potential synthetic transformations of the molecule.

Figure 1: Key reactive sites and potential derivatization pathways for this compound.

Experimental Protocols

Experimental Workflow: Plausible Synthesis

Figure 2: A logical workflow for the plausible synthesis of the target compound.

Detailed Methodology (Hypothetical)

Step 1: Protection of the Carboxylic Acid

-

To a solution of 3-bromothiophene-2-carboxylic acid in methanol, add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours until TLC analysis indicates the complete conversion of the starting material.

-

Remove the solvent under reduced pressure, and neutralize the residue with a saturated sodium bicarbonate solution.

-

Extract the product, methyl 3-bromothiophene-2-carboxylate, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ester.

Step 2: Formylation via Grignard Reagent

-

Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine.

-

Slowly add a solution of methyl 3-bromothiophene-2-carboxylate in anhydrous THF to the magnesium suspension. The reaction may require gentle heating to initiate.

-

Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to 0°C.

-

Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Step 3: Hydrolysis and Purification

-

Quench the reaction by slowly adding it to a cold, saturated ammonium chloride solution.

-

Acidify the mixture with dilute HCl to hydrolyze the intermediate and the ester group concurrently.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo to yield the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-based scaffolds are prevalent in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings, offering modulated electronic properties and metabolic stability.[8] While this compound itself is not highlighted as a therapeutic agent, its derivatives are subjects of active research.

-

Anti-Angiogenesis Agents: Thiophene-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy for preventing the formation of new blood vessels that supply tumors.[9] The structural core of this compound is ideal for generating libraries of such amides.

-

Anticancer and Cytostatic Agents: Various 2-aminothiophene-3-carboxylic acid derivatives have demonstrated selective cytostatic activity against several cancer cell lines, including prostate cancer and T-cell lymphoma.[10] These compounds can induce apoptosis and cause cell cycle arrest, making them promising candidates for further development.[10]

-

RNA Demethylase Inhibitors: In the field of epigenetics, derivatives of 3-arylaminothiophenic-2-carboxylic acid have been identified as novel inhibitors of the fat mass and obesity-associated protein (FTO), an RNA demethylase implicated in acute myeloid leukemia (AML).[11] This highlights the potential of thiophene carboxylic acids as core structures for targeting enzymes involved in cancer pathways.

The bifunctional nature of this compound allows for the facile introduction of diverse substituents through amide coupling and reductive amination, making it a highly valuable starting material for generating compound libraries aimed at these and other biological targets.[12]

References

- 1. This compound | 19991-69-6 [sigmaaldrich.com]

- 2. 3-Formylthiophene-2-carboxylic acid | C6H4O3S | CID 12280051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Thiophenecarboxaldehyde CAS#: 98-03-3 [m.chemicalbook.com]

- 4. chem.indiana.edu [chem.indiana.edu]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Formylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-Formylthiophene-3-carboxylic acid. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | - |

| Thiophene H-5 | 7.5 - 8.5 | Doublet | 5.0 - 6.0 |

| Thiophene H-4 | 7.0 - 8.0 | Doublet | 5.0 - 6.0 |

Note: The chemical shift of the carboxylic acid proton can be highly variable and is dependent on solvent and concentration. It often appears as a broad singlet.[1][2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 185 |

| Aldehyde (-C HO) | 180 - 200 |

| Thiophene C-2 | 140 - 150 |

| Thiophene C-3 | 135 - 145 |

| Thiophene C-4 | 125 - 135 |

| Thiophene C-5 | 130 - 140 |

Note: The exact chemical shifts are influenced by the electronic effects of the substituents on the thiophene ring.[1]

Table 3: Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic/Aldehyde) | 3000 - 3100 / 2700-2900 | Medium / Weak |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=C Stretch (Thiophene Ring) | 1400 - 1600 | Medium |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

Note: The carboxylic acid O-H stretch is typically very broad.[1][4][5][6] The two carbonyl stretching frequencies may overlap.

Table 4: Predicted Mass Spectrometry Data

| Fragmentation Event | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 156 | The parent ion. |

| [M-OH]⁺ | 139 | Loss of the hydroxyl radical from the carboxylic acid. |

| [M-CHO]⁺ | 127 | Loss of the formyl group. |

| [M-COOH]⁺ | 111 | Loss of the carboxyl group. |

Note: The fragmentation pattern of carboxylic acids often shows a weak molecular ion peak and characteristic losses of functional groups.[7][8][9][10]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.[11]

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Proton decoupling is used to simplify the spectrum to single lines for each carbon. A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[12][13][14]

Methodology (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[13][15]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[16][17]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. reddit.com [reddit.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. jascoinc.com [jascoinc.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. metbio.net [metbio.net]

- 17. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Experimental Insight into 2-Formylthiophene-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 2-Formylthiophene-3-carboxylic acid (FTCA). Due to a scarcity of direct theoretical studies on FTCA in publicly accessible literature, this document establishes a foundational understanding by drawing parallels with closely related and well-researched thiophene derivatives. This guide synthesizes available data on analogous compounds to project the structural, electronic, and spectroscopic properties of FTCA. Furthermore, it outlines established experimental protocols for the synthesis and characterization of similar thiophene compounds, offering a valuable starting point for researchers. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams.

Introduction

Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of pharmacological activities and electronic properties. The unique structural and electronic characteristics of the thiophene ring, when functionalized with electron-withdrawing groups like formyl and carboxyl moieties, can lead to novel molecular interactions and reactivity. This compound (FTCA) is one such molecule of interest, combining these functionalities on adjacent positions of the thiophene ring. This arrangement is expected to result in interesting intramolecular interactions and a distinct electronic profile.

This guide aims to bridge the current knowledge gap by providing a detailed theoretical and experimental perspective on FTCA. While direct computational studies on FTCA are not widely reported, a wealth of information on its structural isomers and parent compounds, such as thiophene-2-carboxylic acid, thiophene-3-carboxylic acid, and 2-formylthiophene, allows for a robust comparative analysis.

Physicochemical Properties of this compound

Basic identifying information for this compound is available, providing a starting point for its study.

| Property | Value | Reference |

| CAS Number | 19991-69-6 | [1][2] |

| Molecular Formula | C₆H₄O₃S | [2] |

| Molecular Weight | 156.16 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CSC(=C1C(=O)O)C=O | [2] |

| InChI Key | IZHLGRWNUWACRX-UHFFFAOYSA-N | [2] |

Theoretical Studies: A Comparative Analysis

While direct theoretical data for this compound is limited, we can infer its properties by examining computational studies on analogous compounds. Density Functional Theory (DFT) is a powerful tool for investigating the electronic and structural properties of such molecules.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A smaller gap generally implies higher reactivity.

Theoretical studies on thiophene-2-carboxamide derivatives have shown that substitutions on the thiophene ring significantly influence the HOMO-LUMO gap. For instance, amino-substituted thiophene-2-carboxamides exhibit a higher HOMO-LUMO gap compared to methyl-substituted ones, suggesting greater stability[3]. In a comparative study of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, DFT calculations revealed differences in their LUMO delocalization, which could explain their varied reactivity in nucleophilic substitution reactions[4].

Based on these findings, it is plausible to predict that the presence of both a formyl and a carboxylic acid group, both being electron-withdrawing, in this compound would lead to a relatively low LUMO energy and a small HOMO-LUMO gap, indicating a propensity for nucleophilic attack at the carbonyl carbons and the thiophene ring.

The following diagram illustrates a proposed workflow for a comprehensive theoretical study of this compound.

Structural Parameters

The geometry of this compound is expected to be influenced by intramolecular hydrogen bonding between the formyl oxygen and the carboxylic acid proton. This interaction would lead to a planar conformation of the substituent groups relative to the thiophene ring. DFT calculations on thiophene-3-carboxylic acid have explored different conformations and their relative energies, highlighting the importance of intramolecular interactions[4].

For comparison, selected calculated bond lengths for related thiophene derivatives are presented below. It is anticipated that the C=O and C-O bond lengths in the carboxylic acid group of FTCA will be in a similar range, with potential elongation of the O-H bond due to intramolecular hydrogen bonding.

| Compound | Bond | Bond Length (Å) - Calculated | Reference |

| Thiophene-2-carboxamide derivatives | C=O (amide) | ~1.23 | [3] |

| Thiophene-2-carboxamide derivatives | C-N (amide) | ~1.36 | [3] |

| Thiophene-3-carboxylic acid | C=O | ~1.21 | [4] |

| Thiophene-3-carboxylic acid | C-O | ~1.36 | [4] |

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to this compound could involve the formylation of a suitable thiophene-3-carboxylic acid derivative or the oxidation of a corresponding alcohol or aldehyde. The Vilsmeier-Haack reaction is a common method for the formylation of thiophenes[5]. Alternatively, lithiation of a protected thiophene-3-carboxylic acid followed by reaction with a formylating agent could be a viable route.

The following diagram illustrates a generalized synthetic pathway.

Characterization Methods

The characterization of the synthesized this compound would involve a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the aldehyde proton, and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing nature of the substituents.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy would confirm the presence of the key functional groups. Characteristic vibrational frequencies are expected for the O-H stretch of the carboxylic acid, the C=O stretches of both the aldehyde and the carboxylic acid, and the C-S stretch of the thiophene ring.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

-

UV-Vis Spectroscopy: UV-Vis spectroscopy can provide insights into the electronic transitions within the molecule. The presence of the conjugated system is expected to result in absorption bands in the UV region.

Conclusion and Future Outlook

This compound represents an intriguing molecule with potential applications in medicinal chemistry and materials science. While direct theoretical and experimental studies are currently limited, this guide provides a solid foundation for future research by leveraging data from analogous compounds. The comparative analysis of structural and electronic properties, along with the outlined experimental protocols, offers a clear roadmap for researchers aiming to synthesize, characterize, and computationally model this promising compound.

Future work should focus on performing the proposed DFT calculations to obtain a precise theoretical understanding of FTCA's properties. Experimental validation through synthesis and spectroscopic characterization is crucial to confirm the theoretical predictions. Investigating the reactivity of FTCA in various organic reactions could unveil new synthetic pathways and lead to the development of novel derivatives with interesting biological or material properties.

References

- 1. 19991-69-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [acrospharmatech.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

Reactivity of the formyl and carboxylic acid groups in 2-Formylthiophene-3-carboxylic acid

An In-depth Technical Guide to the Reactivity of 2-Formylthiophene-3-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthetic utility is dictated by the differential reactivity of its formyl and carboxylic acid groups. This technical guide provides a comprehensive analysis of the chemoselective reactions possible at each functional site. It details strategies for targeting either the aldehyde or the carboxylic acid, discusses the reaction mechanisms, and provides representative experimental protocols. The guide is intended to serve as a resource for chemists engaged in the synthesis and modification of thiophene-based molecules, enabling the strategic design of complex derivatives.

Introduction: A Profile of a Bifunctional Thiophene

The thiophene ring is a privileged scaffold in drug discovery. When substituted with both a formyl (aldehyde) and a carboxylic acid group, as in this compound, the molecule becomes a versatile building block. However, the presence of two electrophilic carbonyl carbons necessitates a careful and strategic approach to achieve selective transformations. The inherent electronic properties of the thiophene ring and the distinct nature of the aldehyde and carboxylic acid functionalities are the keys to controlling its reactivity.

The aldehyde group is generally a more potent electrophile than the carboxylic acid. This intrinsic difference in reactivity allows for a range of selective modifications under carefully controlled conditions. Conversely, reactions targeting the carboxylic acid often require either the protection of the more reactive aldehyde or the use of specific activating agents that are compatible with the formyl group.

Chemoselective Reactions Targeting the Formyl Group

The high electrophilicity of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic attack. Several classes of reactions can be selectively performed at the C2-formyl position.

Olefination and Condensation Reactions

Carbon-carbon bond-forming reactions at the aldehyde are fundamental for extending the molecular framework. The Wittig and Knoevenagel reactions are cornerstone transformations for this purpose.

2.1.1 The Wittig Reaction

The Wittig reaction converts aldehydes or ketones into alkenes using a triphenyl phosphonium ylide (Wittig reagent).[1] The reactivity of the ylide is crucial for selectivity. Stabilized ylides, which contain an electron-withdrawing group (e.g., an ester), are less reactive and generally react selectively with aldehydes over ketones or esters.[2][3] While the acidic proton of the carboxylic acid could potentially quench a highly reactive, non-stabilized ylide, reactions with stabilized ylides can often proceed successfully, sometimes in aqueous media with a weak base like NaHCO₃.[4]

2.1.2 The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst like piperidine or pyridine.[5][6] The reaction proceeds via a nucleophilic addition followed by dehydration to yield a conjugated α,β-unsaturated product.[5] The Doebner modification uses pyridine as a solvent and an active methylene compound containing a carboxylic acid, which often results in subsequent decarboxylation.[5][7]

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Knoevenagel Condensation [organic-chemistry.org]

The Thiophene Ring in 2-Formylthiophene-3-carboxylic Acid: An In-depth Technical Guide on its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic properties of the thiophene ring in 2-Formylthiophene-3-carboxylic acid. The presence of two potent electron-withdrawing groups, a formyl group at the 2-position and a carboxylic acid group at the 3-position, significantly modulates the electron density, aromaticity, and reactivity of the thiophene core. This document synthesizes theoretical and experimental data to offer a comprehensive understanding of the molecule's electronic structure, which is crucial for its application in medicinal chemistry and materials science.

Introduction

Thiophene and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals and functional organic materials. The electronic characteristics of the thiophene ring can be finely tuned through the introduction of various substituents. In this compound, the combined influence of the aldehyde and carboxylic acid functionalities results in a unique electronic landscape, impacting its chemical behavior and potential biological activity. Understanding these electronic perturbations is paramount for designing novel molecules with desired properties.

Electronic Properties of the Thiophene Ring

The aromaticity of the thiophene ring arises from the delocalization of six π-electrons, including a lone pair from the sulfur atom, across the five-membered ring. However, the attachment of electron-withdrawing formyl and carboxylic acid groups significantly perturbs this electron distribution.

2.1. Inductive and Resonance Effects

Both the formyl (-CHO) and carboxylic acid (-COOH) groups are strongly electron-withdrawing. They exert their influence through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the oxygen atoms in both substituents pulls electron density away from the thiophene ring through the sigma bonds.

-

Resonance Effect (-M or -R): The carbonyl groups of both substituents can participate in resonance with the thiophene ring, delocalizing the π-electrons of the ring onto the oxygen atoms. This effect further depletes the electron density of the thiophene core.

These combined effects lead to a significant polarization of the molecule, with the thiophene ring becoming electron-deficient.

Logical Relationship of Electronic Effects

An In-depth Technical Guide on the Solubility and Stability of 2-Formylthiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Formylthiophene-3-carboxylic acid (C₆H₄O₃S), a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of specific experimental data for this exact molecule in public literature, this document outlines standardized methodologies for determining these critical physicochemical properties. The protocols described are based on established practices for similar aromatic carboxylic acids and are intended to guide researchers in generating reliable data for their specific applications.

Solubility Profile

For a related compound, 3-Thiophenecarboxylic acid, a solubility of 0.2 g/10 mL in water has been reported, suggesting that this compound may also exhibit some degree of aqueous solubility. However, empirical determination is essential for accurate characterization.

Table 1: Qualitative Solubility of Structurally Related Thiophene Derivatives

| Compound | Solvent | Solubility |

| 3-Thiophenecarboxylic acid | Water | 20 g/L (soluble) |

| 2-Thiophenecarboxaldehyde | Chloroform, DMSO, Ethyl Acetate | Slightly Soluble[1] |

| 2-Thiophenecarboxaldehyde | Water | Insoluble[1] |

| 2-Acetylthiophene | Water | 14 g/L[2] |

| 2-Acetylthiophene | Ethanol, Acetone, Chloroform | Soluble[2] |

| 2-Acetylthiophene | Diethyl Ether | More soluble than in water[2] |

| 2-Acetylthiophene | Dimethyl Sulfoxide (DMSO) | 200 mg/mL[2] |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is a widely accepted standard for determining the thermodynamic equilibrium solubility of a compound.[2]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, ethanol, acetone, etc.)

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or a calibrated UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to facilitate the separation of the undissolved solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. Accurately dilute the filtered supernatant with the mobile phase (for HPLC analysis) or the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the diluted sample concentration.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are typically conducted under various stress conditions, including elevated temperature, humidity, and exposure to light, in accordance with ICH guidelines.[3][4]

General Degradation Pathways

Carboxylic acids can undergo several degradation reactions. The thermal decomposition of carboxylic acids on surfaces can lead to the evolution of CO₂ and the deposition of hydrocarbon fragments.[5][6] The presence of both a carboxylic acid and an aldehyde group in this compound may lead to complex degradation profiles, potentially involving oxidation of the aldehyde to a dicarboxylic acid, decarboxylation, or polymerization.

Experimental Protocols for Stability Assessment

A comprehensive stability study involves subjecting the compound to various stress conditions and analyzing for the appearance of degradation products and the loss of the parent compound over time.

Objective: To evaluate the stability of this compound under thermal, hydrolytic, and photolytic stress.

Analytical Method: A stability-indicating analytical method, typically HPLC with UV or Mass Spectrometric (MS) detection, must be developed and validated. This method should be able to separate the parent compound from any potential degradation products.

General Procedure for Forced Degradation Studies:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents. For hydrolytic stability, use aqueous solutions buffered at different pH values (e.g., acidic, neutral, and basic). For solid-state stability, use the pure, solid compound.

-

Stress Conditions:

-

Thermal Stability: Store the samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Hydrolytic Stability: Store the aqueous solutions at different pH values and temperatures.

-

Photostability: Expose the samples to a controlled light source as per ICH Q1B guidelines.[4] A control sample should be kept in the dark.

-

-

Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method.

-

Data Evaluation:

Table 2: Overview of Stability Testing Conditions and Methods

| Stability Type | Stress Conditions | Analytical Techniques |

| Solid-State Thermal | Elevated temperature (e.g., 40°C/75% RH, 60°C) | HPLC, LC-MS, FTIR, DSC, TGA[3][7] |

| Solution-State Thermal | Elevated temperature in various solvents | HPLC, LC-MS |

| Hydrolytic | Aqueous buffers at various pH values (e.g., 2, 7, 9) | HPLC, LC-MS |

| Photostability | Exposure to light (ICH Q1B specified conditions) | HPLC, LC-MS[4] |

Conceptual Metabolic Pathway

For drug development professionals, understanding the potential metabolic fate of a compound is essential. Carboxylic acids are known to undergo metabolic activation, primarily through the formation of acyl-glucuronides and acyl-CoA thioesters.[9] These reactive metabolites can potentially lead to adverse drug reactions. While the specific metabolic pathway of this compound has not been detailed, a generalized pathway for carboxylic acid metabolism provides a valuable conceptual framework.

This guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The experimental protocols and conceptual diagrams are intended to equip researchers with the necessary tools to generate robust and reliable data, thereby facilitating informed decisions in research and development processes.

References

- 1. 2-Thiophenecarboxaldehyde CAS#: 98-03-3 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ICH Official web site : ICH [ich.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of 2-Formylthiophene-3-carboxylic acid

Introduction

2-Formylthiophene-3-carboxylic acid is a valuable bifunctional heterocyclic compound that serves as a key building block in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern, featuring adjacent aldehyde and carboxylic acid groups on a thiophene core, allows for a wide range of subsequent chemical modifications. This document provides a detailed, multi-step protocol for the synthesis of this compound, starting from the readily available precursor, thiophene. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Overall Synthetic Pathway

The synthesis of this compound from thiophene is a multi-step process. A common and reliable route involves the initial preparation of a 3-substituted thiophene intermediate, which is then further functionalized. The pathway outlined below proceeds via the synthesis of 3-bromothiophene, followed by carboxylation and subsequent formylation.

Caption: Overall synthetic workflow from thiophene.

Protocol 1: Synthesis of 3-Bromothiophene

The preparation of 3-bromothiophene is challenging to achieve by direct bromination of thiophene, which favors substitution at the 2- and 5-positions. Therefore, a two-step procedure involving the exhaustive bromination of thiophene followed by selective reductive debromination is employed.[1]

Part A: Synthesis of 2,3,5-Tribromothiophene

Principle: Thiophene undergoes electrophilic substitution with excess bromine to yield the thermodynamically stable 2,3,5-tribromothiophene.

| Reagents & Equipment | |

| Reagents | Thiophene, Bromine, Water |

| Equipment | Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, distillation apparatus |

| Safety Precautions | Bromine is highly corrosive, toxic, and volatile. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. |

Procedure:

-

To a suitable round-bottom flask equipped with a dropping funnel and condenser, add thiophene.

-

Slowly add bromine to the thiophene with stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[2]

-

After cooling, pour the reaction mixture into water and separate the organic layer.

-

Wash the organic layer with a solution of sodium carbonate and then with water.

-

Dry the organic layer over anhydrous calcium chloride.[2]

-

Purify the crude product by vacuum distillation to yield 2,3,5-tribromothiophene.[2]

Part B: Selective Debromination to 3-Bromothiophene

Principle: The more reactive α-bromines (at positions 2 and 5) of 2,3,5-tribromothiophene are selectively removed by reduction with zinc dust in acetic acid, yielding the desired 3-bromothiophene.[3]

| Reagents & Equipment | |

| Reagents | 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, Water, Sodium carbonate solution |

| Equipment | Round-bottom flask, condenser, magnetic stirrer, heating mantle, distillation apparatus |

| Safety Precautions | Acetic acid is corrosive. Perform the reaction in a fume hood and wear appropriate PPE. The reaction may produce flammable hydrogen gas. |

Procedure:

-

In a round-bottom flask, suspend zinc dust in glacial acetic acid.

-

Add 2,3,5-tribromothiophene to the suspension.

-

Heat the mixture to reflux with vigorous stirring for several hours.[3]

-

Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

-

After cooling, decant the liquid from the excess zinc.

-

Pour the liquid into a large volume of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water, then with sodium carbonate solution, and finally with water again.

-

Dry the organic layer over anhydrous calcium chloride and remove the solvent by rotary evaporation.

-

Purify the crude 3-bromothiophene by fractional distillation.[2]

| Compound Data | |

| 3-Bromothiophene | Molar Mass: 163.03 g/mol [1]Appearance: Colorless liquid[1]Boiling Point: 150–158 °C[1]Yield: ~80% from 2,3,5-tribromothiophene[3] |

Protocol 2: Synthesis of Thiophene-3-carboxylic acid

Principle: 3-Bromothiophene is converted into an organolithium intermediate via halogen-metal exchange with n-butyllithium. This nucleophilic species then reacts with carbon dioxide (in the form of dry ice) in an electrophilic addition, which upon acidic workup yields thiophene-3-carboxylic acid.

| Reagents & Equipment | |

| Reagents | 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, Dry ice (solid CO₂), Diethyl ether (anhydrous), Hydrochloric acid (HCl) |

| Equipment | Three-neck round-bottom flask, dropping funnel, nitrogen/argon inlet, low-temperature thermometer, magnetic stirrer |

| Safety Precautions | n-Butyllithium is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon). Handle n-BuLi with extreme care using appropriate syringes or cannulas. |

Procedure:

-

Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer.

-

Dissolve 3-bromothiophene in anhydrous diethyl ether and add it to the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour after the addition is complete.

-

In a separate beaker, crush a generous excess of dry ice into a fine powder.

-

Carefully and quickly, pour the organolithium solution onto the crushed dry ice with vigorous stirring. A solid mass will form.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer to a pH of ~1-2 with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization.

| Compound Data | |

| Thiophene-3-carboxylic acid | Molar Mass: 128.15 g/mol Appearance: White to off-white solidMelting Point: 136-141 °CYield: Typically high, >80% |

Protocol 3: Synthesis of this compound

Principle: The Vilsmeier-Haack reaction is used to introduce a formyl group onto the thiophene ring.[4][5] The Vilsmeier reagent, a chloromethyliminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6] This electrophile attacks the electron-rich thiophene ring, primarily at the C2 position, which is activated by the sulfur atom. The resulting iminium ion is hydrolyzed during workup to yield the final aldehyde.[5]

Caption: Mechanism of the Vilsmeier-Haack reaction.

| Reagents & Equipment | |

| Reagents | Thiophene-3-carboxylic acid, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Water, Sodium acetate solution |

| Equipment | Three-neck round-bottom flask, dropping funnel, condenser, ice bath, magnetic stirrer, heating mantle |

| Safety Precautions | Phosphorus oxychloride is extremely corrosive and reacts violently with water. Handle POCl₃ in a fume hood with extreme care. Wear appropriate PPE. The reaction is exothermic. |

Procedure:

-

In a dry three-neck flask under an inert atmosphere, add anhydrous DMF.

-

Cool the DMF in an ice bath to 0 °C.

-

Slowly add POCl₃ dropwise to the cold DMF with vigorous stirring. This forms the Vilsmeier reagent. The temperature should be maintained below 10 °C.

-

After the addition, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve thiophene-3-carboxylic acid in anhydrous DCM and add this solution to the freshly prepared Vilsmeier reagent.

-

After the addition, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. The deactivating effect of the carboxylic acid group may necessitate heating to ensure the reaction proceeds.[7]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

-

Hydrolyze the intermediate by heating the aqueous mixture (e.g., to 50-60 °C) for 1 hour.

-